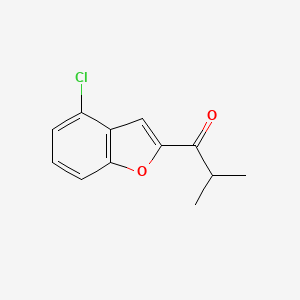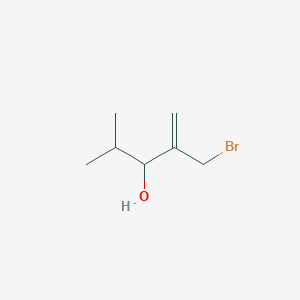
2-(Bromomethyl)-4-methylpent-1-en-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4-methylpent-1-en-3-ol is an organic compound characterized by the presence of a bromomethyl group attached to a pentenol structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylpent-1-en-3-ol typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methylpent-1-en-3-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, are crucial for large-scale production .
化学反应分析
Types of Reactions: 2-(Bromomethyl)-4-methylpent-1-en-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The double bond in the pentenol structure can be reduced to form saturated alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or ketones.
- Reduction reactions result in saturated alcohols .
科学研究应用
2-(Bromomethyl)-4-methylpent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Bromomethyl)-4-methylpent-1-en-3-ol involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing it to participate in substitution reactions. The alcohol group can undergo oxidation or reduction, depending on the reaction conditions. These reactions enable the compound to modify other molecules and exert its effects .
相似化合物的比较
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a dioxolane ring.
4-Bromomethyl-2-methylindole: Features a bromomethyl group on an indole structure.
属性
分子式 |
C7H13BrO |
|---|---|
分子量 |
193.08 g/mol |
IUPAC 名称 |
2-(bromomethyl)-4-methylpent-1-en-3-ol |
InChI |
InChI=1S/C7H13BrO/c1-5(2)7(9)6(3)4-8/h5,7,9H,3-4H2,1-2H3 |
InChI 键 |
HDPWJPWKTKFFMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=C)CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13176688.png)
![5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13176689.png)
![1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13176690.png)
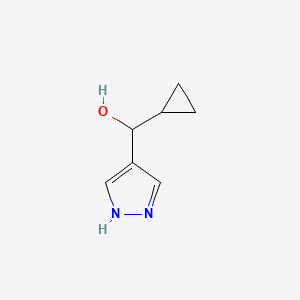
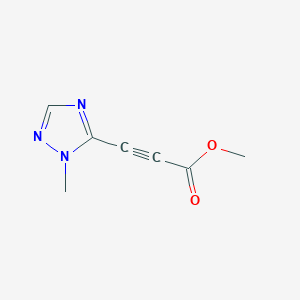
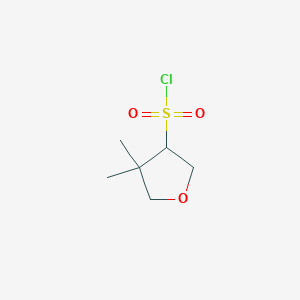
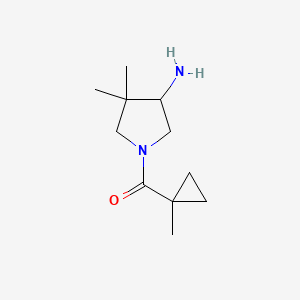

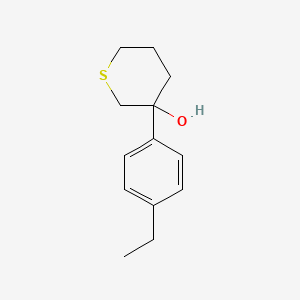
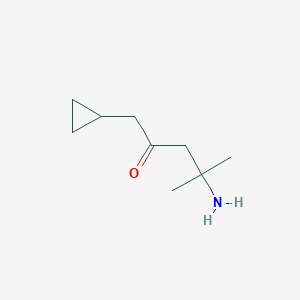

![1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13176759.png)
